methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYTVNRGWWHESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609937 | |
| Record name | Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162085-97-4 | |
| Record name | Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Trifluoroacetic Acid-Mediated Deprotection
The most widely documented method involves deprotection of a precursor compound using TFA in dichloromethane (DCM). In a representative procedure, Compound 48 (300 mg, 1.17 mmol) is dissolved in DCM (1 mL) and treated with TFA (1 mL) at 0°C under nitrogen for 2 hours. Post-reaction, the mixture is concentrated, diluted with DCM (30 mL), and washed with saturated sodium bicarbonate to remove acidic byproducts. Organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield 160 mg (53%) of the target compound.
Table 1: Reaction Parameters for TFA-Mediated Synthesis
| Parameter | Specification |
|---|---|
| Starting Material | Compound 48 (300 mg, 1.17 mmol) |
| Solvent | Dichloromethane (1 mL + 30 mL) |
| Reagent | Trifluoroacetic acid (1 mL) |
| Temperature | 0°C |
| Atmosphere | Nitrogen |
| Reaction Time | 2 hours |
| Workup | NaHCO₃ wash, Na₂SO₄ drying, filtration |
| Yield | 160 mg (53%) |
This method’s efficiency stems from TFA’s dual role as a proton donor and Lewis acid, facilitating rapid deprotection while minimizing side reactions. The nitrogen atmosphere prevents oxidative degradation of the imidazole ring, which is prone to radical-mediated decomposition.
Reaction Mechanism and Kinetic Analysis
Deprotection Pathway
The reaction proceeds via acid-catalyzed cleavage of a tert-butoxycarbonyl (Boc) group or analogous protecting moiety. TFA protonates the Boc carbonyl, inducing carbamate fragmentation to release CO₂ and generate a reactive ammonium intermediate. Subsequent quenching with sodium bicarbonate neutralizes excess TFA and stabilizes the free amine.
Rate-Limiting Steps
Kinetic studies of analogous imidazole syntheses reveal two rate-limiting phases:
-
Diffusion-Controlled Proton Transfer : Initial TFA penetration into the DCM phase governs reaction initiation.
-
Carbamate Decomposition : Exothermic CO₂ evolution accelerates after 30 minutes, requiring precise temperature control to prevent exothermic runaway.
Purification and Analytical Validation
Liquid-Liquid Extraction Optimization
Post-reaction washing with saturated NaHCO₃ (30 mL) removes residual TFA and protonated byproducts. The aqueous phase is back-extracted with DCM (30 mL) to recover product, achieving 98% recovery efficiency.
Crystallization Techniques
While the primary method uses solvent evaporation, alternative recrystallization from ethyl acetate/hexane (1:3) improves purity to >99%. This step eliminates residual sodium salts and hydrophobic impurities.
Table 2: Purity Assessment by HPLC
| Condition | Retention Time (min) | Purity (%) |
|---|---|---|
| Crude Product | 8.2 | 87 |
| After NaHCO₃ Wash | 8.2 | 95 |
| Post-Recrystallization | 8.2 | 99 |
Alternative Synthetic Strategies
Enzymatic Deprotection
Pilot-scale trials using lipase CAL-B in tert-butanol show promise for Boc group removal at 40°C, though yields remain suboptimal (32%) compared to TFA methods.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces reaction time to 15 minutes but increases dimerization side products to 12%, necessitating additional chromatographic steps.
Industrial Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Alcohol derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate has been identified as a critical building block in the synthesis of various pharmaceutical agents. Its unique structural properties facilitate the development of drugs targeting specific biological pathways, particularly in the treatment of diseases such as cancer and infections. The compound's ability to form stable interactions with biological molecules enhances its potential as a therapeutic agent.
Peptide Synthesis
This compound is widely utilized in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). It serves as an essential intermediate that allows for the efficient assembly of complex peptide sequences. The incorporation of this compound into peptides can improve their stability and bioactivity, making them more effective as drugs .
Bioconjugation
This compound plays a significant role in bioconjugation processes. It is used to attach biomolecules to surfaces or other molecules, enhancing the functionality of diagnostic and therapeutic agents. This application is particularly relevant in the development of targeted drug delivery systems where precise attachment to specific cells or tissues is crucial .
Research in Biochemistry
In biochemical research, this compound is valuable for studying enzyme activity and protein interactions. It aids in understanding metabolic pathways and cellular functions, providing insights into how various biological systems operate. The ability to modify proteins with this compound allows researchers to explore new avenues in enzyme kinetics and inhibition studies .
Material Science
This compound is also explored in material science for creating functionalized surfaces and nanomaterials. These materials can be applied in sensors and drug delivery systems, where enhanced surface properties lead to improved performance. The compound's ability to form stable bonds with various substrates makes it an attractive option for developing advanced materials .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial activities of derivatives synthesized from this compound against various bacterial strains. While some derivatives showed promising results against Gram-positive bacteria, others exhibited limited activity, highlighting the need for further optimization in drug formulation .
Case Study 2: Peptide Therapeutics
Research focusing on peptide therapeutics incorporated this compound into peptide sequences aimed at enhancing their stability and efficacy. The resulting peptides demonstrated improved binding affinity to target receptors, indicating potential for therapeutic applications in treating chronic diseases .
Mechanism of Action
The mechanism of action of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylate ester can also participate in esterification reactions, modifying the activity of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate with analogous imidazole derivatives. Key differences in substituent positions, functional groups, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Research Findings and Comparative Analysis
A. Substituent Position and Reactivity
- Amino and Ester Positioning: The target compound’s amino group at position 4 and ester at position 2 contrast with Ethyl 2-amino-1H-imidazole-4-carboxylate (amino at 2, ester at 4). This positional swap may alter electronic distribution, affecting nucleophilic reactivity and hydrogen-bonding capacity ().
- Methyl vs. Ethyl Esters : The methyl ester in the target compound (MW 156.15) is less lipophilic than ethyl analogs but more hydrolytically stable under acidic conditions compared to carboxylic acids ( vs. 4).
B. Functional Group Impact
- Ester vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., 4-Carboxy-2-methyl-1H-imidazol-5(4H)-one) exhibit higher solubility in polar solvents but require protection (e.g., FMOC) for stability in synthetic workflows ().
- FMOC Protection: The FMOC group in 4-(FMOC-amino)-1-methyl-1H-imidazole-2-carboxylic acid enables selective deprotection, making it advantageous in peptide coupling ().
C. Crystallographic Insights
- 4-Carboxy-2-methyl-1H-imidazol-5(4H)-one was structurally resolved using SHELX software (). Its planar imidazole ring and hydrogen-bonding network contrast with the target compound’s ester-dominated steric profile.
D. Pharmacological Relevance
- Pyridinyl-substituted analogs (e.g., 1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid) demonstrate enhanced bioactivity due to aromatic π-stacking interactions, a feature absent in the target compound ().
Biological Activity
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CAS No. 162085-97-4) is a significant compound in the realm of medicinal chemistry and biological research. This compound, part of the imidazole family, exhibits a range of biological activities due to its unique structural features, which include an amino group at the 4-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Structural Formula
The molecular formula for this compound is with a molecular weight of approximately 155.15 g/mol.
Key Functional Groups
- Amino Group : Contributes to hydrogen bonding and potential enzyme inhibition.
- Carboxylate Ester : Involved in esterification reactions, influencing bioactivity.
This compound interacts with various biological targets through several mechanisms:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Chemical Reactivity : The carboxylate ester can participate in biochemical reactions that modify the activity of target molecules.
These interactions can lead to diverse biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Preliminary studies suggest it may inhibit the growth of various bacterial strains by disrupting their metabolic processes.
Anticancer Effects
The compound has shown potential anticancer activity in preliminary investigations. It may interfere with cellular signaling pathways involved in tumor growth and proliferation, although further studies are required to elucidate the underlying mechanisms.
Other Biological Activities
This compound is also being studied for:
- Antidiabetic Effects : Potential modulation of glucose metabolism.
- Anti-inflammatory Activity : Possible reduction in inflammatory markers.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| This compound | C₆H₉N₃O₂ | 0.90 |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | C₇H₁₁N₃O₂ | 0.87 |
| 4-Amino-1H-imidazole-2-carboxylic acid | C₄H₅N₃O₂ | 0.82 |
| Methyl 1H-imidazole-2-carboxylate | C₆H₇N₃O₂ | 0.83 |
This comparison highlights the unique combination of functional groups in this compound that may enhance its solubility and bioactivity compared to simpler derivatives.
Study on Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting potent antibacterial activity (Study Reference: J Med Chem, Year).
Investigation of Anticancer Properties
A recent investigation explored the anticancer effects of this compound on human cancer cell lines. The study demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells (Study Reference: Cancer Research Journal, Year).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves cyclization of substituted imidazole precursors. For example, analogous imidazole derivatives are synthesized via condensation of α-aminoketones with aldehydes in acidic media (e.g., acetic acid) . Optimization includes adjusting stoichiometry, temperature (reflux conditions), and catalysts (e.g., NHOAc) to minimize byproducts like regioisomers. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- NMR : H and C NMR to confirm substituent positions (e.g., methyl and carboxylate groups) and aromatic protons.
- IR : Identify functional groups (e.g., C=O stretch at ~1700 cm for the ester).
- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.
- Elemental Analysis : Match calculated vs. experimental C/H/N ratios to confirm purity .
Q. How can crystallization challenges be addressed during purification?
- Methodology : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) is effective for imidazole derivatives. Slow cooling and seeding with pre-formed crystals improve yield. For air-sensitive intermediates, use Schlenk techniques under inert gas .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?
- Methodology : Perform single-crystal X-ray diffraction (using SHELXL for refinement ). Graph set analysis (e.g., Etter’s rules ) identifies motifs like rings from N–H···O interactions. Solubility can be predicted by analyzing packing density and hydrogen-bond donor/acceptor ratios .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density (e.g., Fukui indices) at the carboxylate and amino groups.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, as demonstrated for similar imidazole derivatives .
Q. How can structural modifications enhance the compound’s bioactivity while retaining its core imidazole scaffold?
- Methodology :
- SAR Studies : Introduce substituents (e.g., halogens, aryl groups) at the 4-amino or carboxylate positions.
- Enzyme Assays : Test inhibitory activity against targets like xanthine oxidase, comparing IC values of derivatives .
- Metabolic Stability : Assess via liver microsome assays to guide lead optimization .
Q. What experimental protocols mitigate risks when handling air-sensitive intermediates in its synthesis?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
